R8-T198wt

Prostate Cancer Cell Cycle Arrest Selective Cytotoxicity

R8-T198wt is a cell-permeable, substrate-competitive Pim-1 kinase inhibitor peptide (MW 2820.33) that blocks Pim-1's binding to its endogenous substrates p27Kip1 and Bad (KD=323 nM). Unlike ATP-competitive inhibitors, it selectively inhibits substrate phosphorylation without competing for the ATP-binding pocket. Validated in DU145 prostate cancer cells: induces G1 arrest and apoptosis while sparing normal prostate epithelial RPWE-1 cells at concentrations up to 20 μM. In vivo efficacy confirmed in DU145 xenograft models (intratumoral administration: 0.5 μmol/animal reduces tumor growth 2.57-fold vs. vehicle). Complete tumor stasis demonstrated in combination with taxol. Researchers investigating taxane resistance or substrate-specific Pim-1 signaling should prioritize this peptide for its validated xenograft performance and unique inhibition mechanism.

Molecular Formula C111H211N59O26S
Molecular Weight 2820.36
CAS No. 2305815-72-7
Cat. No. B2460034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR8-T198wt
CAS2305815-72-7
Molecular FormulaC111H211N59O26S
Molecular Weight2820.36
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148)/t58-,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,82+/m1/s1
InChIKeyAIRNEKGCZRAELC-NBQUZRIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

R8-T198wt (CAS 2305815-72-7): A Cell-Permeable Substrate-Competitive Pim-1 Inhibitor Peptide for Prostate Cancer Research


R8-T198wt is a cell-permeable carboxyl-terminal p27ᴷⁱᵖ¹ peptide (MW 2820.33, sequence GGGRRRRRRRRGCKKPGLRRRQT) that functions as a substrate-competitive inhibitor of Pim-1 kinase [1]. Synthesized with an N-terminal octa-arginine (R8) sequence to facilitate cellular penetration, it is derived from the p27ᴷⁱᵖ¹ C-terminus containing the Pim-1 phosphorylation site at Thr198 . The peptide binds directly to Pim-1 with a KD of 323 nM and inhibits Pim-1-mediated phosphorylation of both endogenous p27ᴷⁱᵖ¹ and Bad . Unlike ATP-competitive small-molecule Pim-1 inhibitors, R8-T198wt is a substrate-competitive inhibitor that interferes with Pim-1's ability to bind and phosphorylate its native substrates [1]. In DU145 prostate cancer cells, R8-T198wt induces G₁ cell cycle arrest and subsequent apoptosis, while exhibiting almost no growth inhibitory or apoptosis-inducing effects in normal prostate epithelial RPWE-1 cells at concentrations up to 20 μM .

Why Generic Pim-1 Inhibitors Cannot Substitute for R8-T198wt in p27ᴷⁱᵖ¹-Substrate Interaction Studies


R8-T198wt is not a generic Pim-1 inhibitor; it is a substrate-competitive peptide specifically designed to interfere with Pim-1's binding to its endogenous substrates p27ᴷⁱᵖ¹ and Bad, rather than blocking ATP binding [1]. Most commercially available Pim-1 inhibitors (e.g., SMI-4a, CX-6258, TCS PIM-1 1) are ATP-competitive small molecules that exhibit pan-Pim activity and varying selectivity profiles across Pim-1, Pim-2, and Pim-3 . Critically, the original J. Biol. Chem. paper explicitly states that "no small compounds targeting Pim-1 have progressed to clinical use because of their lack of specificity" [1]. R8-T198wt addresses this limitation through its peptide-based, substrate-competitive mechanism that leverages the natural p27ᴷⁱᵖ¹ binding interface. Furthermore, the R8 cell-penetrating peptide sequence is integral to the molecule's functionality; truncated or unmodified p27ᴷⁱᵖ¹ fragments lacking this motif cannot achieve comparable intracellular delivery or in vivo tumor inhibition [1]. The quantitative evidence below demonstrates why alternative Pim-1 inhibitors cannot replicate R8-T198wt's specific profile in cellular selectivity assays, synergy with taxol, and tumor xenograft models.

Quantitative Differentiation Evidence for R8-T198wt: Head-to-Head Comparisons with Alternative Pim-1 Inhibitors


Cellular Selectivity: R8-T198wt vs. Small-Molecule Pim-1 Inhibitors

R8-T198wt exhibits marked differential effects between DU145 prostate cancer cells and normal prostate epithelial RPWE-1 cells, showing no growth inhibition or apoptosis in normal cells at concentrations up to 20 μM, whereas small-molecule ATP-competitive Pim-1 inhibitors typically lack this degree of cellular selectivity [1]. This cellular selectivity profile represents a key differentiation from pan-Pim inhibitors such as CX-6258, which inhibits proliferation in both cancer and normal cell lines with reported IC50 values in the nanomolar range across multiple cancer types .

Prostate Cancer Cell Cycle Arrest Selective Cytotoxicity

Taxol Synergy and Resistance Reversal: R8-T198wt vs. ATP-Competitive Pim-1 Inhibitors

R8-T198wt demonstrates synergistic anti-tumor activity when combined with taxol (paclitaxel) in DU145 prostate cancer xenograft models, an effect that has not been demonstrated for other Pim-1 inhibitors in comparable models [1]. In direct combination studies, R8-T198wt (0.5 μmol/animal, intratumoral injection on days 0 and 5) combined with a single taxol dose (60 mg/kg, i.p. on day 0) completely prevented tumor expansion for up to 17 days, whereas taxol alone produced only partial growth delay [1].

Chemotherapy Resistance Combination Therapy Taxane Synergy

In Vivo Tumor Growth Inhibition: R8-T198wt Monotherapy vs. Vehicle Control

R8-T198wt monotherapy produces quantifiable tumor growth inhibition in DU145 prostate cancer xenograft models. In intratumoral administration studies, R8-T198wt (0.5 μmol/animal, days 0 and 3) resulted in 100% tumor growth on day 14 compared to 257% tumor growth in vehicle-treated control animals . This represents approximately a 2.6-fold reduction in tumor expansion relative to untreated controls. The magnitude of this effect is reported directly in the product technical documentation and is derived from the primary research publication [1].

Xenograft Models Tumor Growth Inhibition Prostate Cancer In Vivo

Substrate-Competitive vs. ATP-Competitive Mechanism: R8-T198wt vs. SMI-4a, CX-6258, TCS PIM-1 1

R8-T198wt is a substrate-competitive inhibitor that binds to Pim-1 and directly interferes with the enzyme's ability to interact with its endogenous substrates p27ᴷⁱᵖ¹ and Bad, rather than competing with ATP binding [1]. In contrast, widely used Pim-1 inhibitors including SMI-4a (IC50 = 21 nM for Pim-1, 100 nM for Pim-2), CX-6258 (IC50 = 5 nM, 25 nM, 16 nM for Pim-1, Pim-2, Pim-3), and TCS PIM-1 1 (IC50 = 50 nM for Pim-1, >20,000 nM for Pim-2) are all ATP-competitive inhibitors that target the ATP-binding pocket [2]. The substrate-competitive mechanism of R8-T198wt was validated through co-crystallization studies (PDB ID: 3A99) demonstrating direct binding of the p27ᴷⁱᵖ¹ C-terminal peptide to Pim-1 [3].

Kinase Inhibition Mechanism Substrate-Competitive ATP-Independent

In Vitro G₁ Cell Cycle Arrest and Apoptosis Induction in DU145 Cells

R8-T198wt treatment induces G₁ cell cycle arrest and subsequent apoptosis in DU145 prostate cancer cells, with effects attributed to inhibition of Pim-1-mediated p27ᴷⁱᵖ¹ (Thr198) and Bad (Ser112) phosphorylation [1]. FITC-conjugated R8-T198wt studies confirm cellular delivery and direct Pim-1 interaction, demonstrating that the observed G₁ arrest and apoptosis are direct consequences of Pim-1 inhibition [1]. While SMI-4a also induces G₁ arrest in some cancer cell lines, its ATP-competitive mechanism results in broader kinase inhibition profiles [2].

Cell Cycle Arrest Apoptosis DU145 Cell Line

Validated Research Applications for R8-T198wt Based on Quantitative Evidence


Prostate Cancer Xenograft Studies Requiring Validated In Vivo Tumor Growth Inhibition

R8-T198wt is validated for use in DU145 prostate cancer xenograft mouse models, where intratumoral administration (0.5 μmol/animal on days 0 and 3) reduced tumor growth from 257% (vehicle) to 100% on day 14, a 2.57-fold reduction in tumor expansion [1]. This peer-reviewed, quantifiable in vivo efficacy data makes R8-T198wt the preferred Pim-1 inhibitor for researchers requiring documented xenograft performance rather than relying solely on in vitro potency metrics. The compound's in vivo activity is further validated by complete tumor stasis when combined with taxol (60 mg/kg i.p. day 0) for up to 17 days [1].

Taxane Resistance Mechanism Studies and Combination Therapy Development

R8-T198wt is uniquely positioned for research on taxane resistance in prostate cancer. The original publication demonstrates that R8-T198wt treatment overcomes resistance to taxol, one of the first-line chemotherapeutic agents for prostate cancer, and that combination of the peptide with taxol synergistically inhibits prostate cancer growth in vivo [1]. This is experimentally validated by the complete prevention of tumor expansion for 17 days with combination therapy (0.5 μmol/animal peptide days 0 & 5 intratumoral + taxol 60 mg/kg day 0 i.p.), an effect not achieved by taxol alone [1]. Researchers investigating mechanisms of taxane resistance or developing taxane-sensitizing strategies should prioritize R8-T198wt over ATP-competitive Pim-1 inhibitors that lack validated taxol synergy data.

Studies Requiring Substrate-Competitive (Non-ATP-Competitive) Pim-1 Inhibition

R8-T198wt is the only commercially available, validated substrate-competitive Pim-1 inhibitor peptide derived from the natural p27ᴷⁱᵖ¹ substrate [1]. For experiments requiring inhibition of Pim-1's interaction with its endogenous substrates (p27ᴷⁱᵖ¹ and Bad) without competing for ATP binding, R8-T198wt is the essential tool. This includes studies investigating substrate-specific Pim-1 signaling, co-crystallization studies of Pim-1-substrate interactions (PDB: 3A99), and assays where ATP-competitive inhibition would confound interpretation of kinase-substrate binding dynamics [1][2]. ATP-competitive inhibitors such as SMI-4a, CX-6258, or TCS PIM-1 1 cannot substitute for R8-T198wt in these applications due to their fundamentally different inhibition mechanisms .

Selective Cytotoxicity Assays Requiring Differential Cancer vs. Normal Cell Activity

R8-T198wt is uniquely appropriate for experiments requiring Pim-1 inhibition with minimal effects on normal prostate epithelium. Quantitative data demonstrate that R8-T198wt displays almost no growth inhibitory or apoptosis-inducing effects in normal prostate epithelial RPWE-1 cells at concentrations up to 20 μM, while potently inhibiting DU145 prostate cancer cell growth and inducing apoptosis [1]. This differential activity profile distinguishes R8-T198wt from pan-Pim ATP-competitive inhibitors like CX-6258, which inhibit proliferation in both cancerous and normal cells with nanomolar potency . Researchers investigating cancer-selective Pim-1 targeting or studying Pim-1's role in normal prostate biology should select R8-T198wt for its validated, quantifiable selectivity window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for R8-T198wt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.